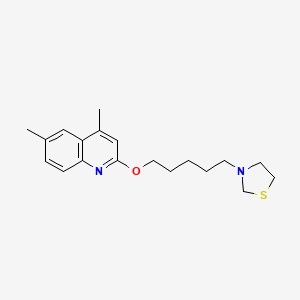
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is a heterocyclic organic compound featuring a five-membered ring structure with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This bioorthogonal reaction can be performed under physiological conditions without the need for a catalyst, making it highly efficient and biocompatible . The reaction conditions are mild, often carried out at room temperature and neutral pH, which helps in maintaining the stability of the product .
Industrial Production Methods
Industrial production of thiazolidine derivatives may involve multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, purity, and selectivity. These methods also focus on improving the pharmacokinetic properties of the compounds .
化学反应分析
Types of Reactions
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, which can further undergo functionalization for various applications .
科学研究应用
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation strategies to study and manipulate cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of cellular processes. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidine ring and are used in the treatment of diabetes mellitus type 2.
Rhodanine: A related bioactive species featuring one carbonyl and one thiocarbonyl group.
Oxazolidine: A sulfur analog of thiazolidine with similar structural features.
Uniqueness
Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the quinolinyloxy group enhances its pharmacological activity and makes it a valuable scaffold for drug development .
属性
CAS 编号 |
41288-24-8 |
|---|---|
分子式 |
C19H26N2OS |
分子量 |
330.5 g/mol |
IUPAC 名称 |
3-[5-(4,6-dimethylquinolin-2-yl)oxypentyl]-1,3-thiazolidine |
InChI |
InChI=1S/C19H26N2OS/c1-15-6-7-18-17(12-15)16(2)13-19(20-18)22-10-5-3-4-8-21-9-11-23-14-21/h6-7,12-13H,3-5,8-11,14H2,1-2H3 |
InChI 键 |
KLZXYEFMBIATFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)OCCCCCN3CCSC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)

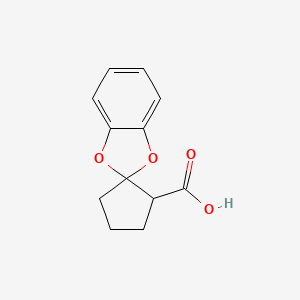

![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
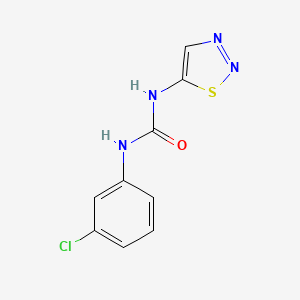
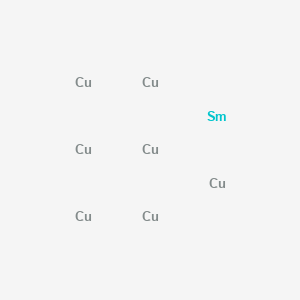
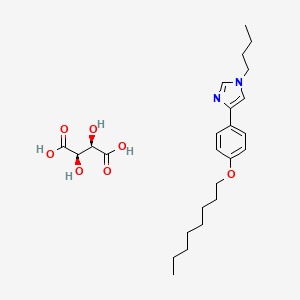


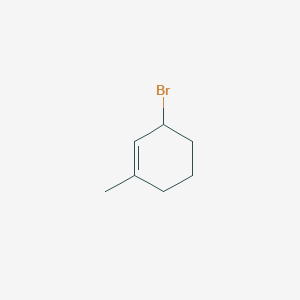
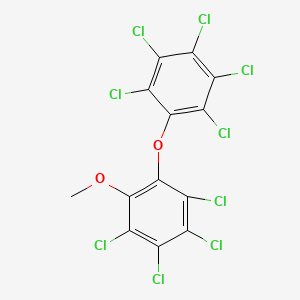
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
